2,4-Dimethylphenol-d10

概要

説明

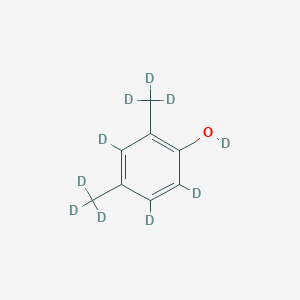

2,4-Dimethylphenol-d10, also known as 1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene, is a deuterated compound that has a molecular formula of C8H10O and a molecular weight of 132.23 g/mol. It is an isotopically labeled research compound .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylphenol-d10 can be represented as (CD3)2C6D3OD . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

2,4-Dimethylphenol-d10 has a molecular weight of 132.23 . The parent compound, 2,4-Dimethylphenol, has a molecular weight of 122.1644 .

科学的研究の応用

Environmental Contaminant Assessment

2,4-Dimethylphenol-d10 is used in trace-level semivolatile organics analyses, such as USEPA Method 8270, which are important tools for assessing environmental contaminants worldwide . This method encompasses several classes of analytes, including amines, alcohols, polycyclic aromatic hydrocarbons, and phenols .

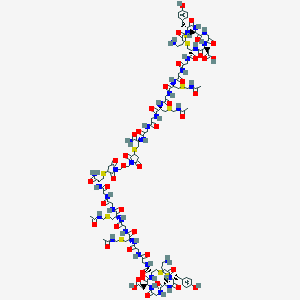

Proteomics Research

This compound is used in proteomics research, a branch of molecular biology that studies proteins, their structures, and functions .

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been developed for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound similar to 2,4-Dimethylphenol-d10 . These processes evaluate and compare operation conditions, efficiencies, and intermediaries .

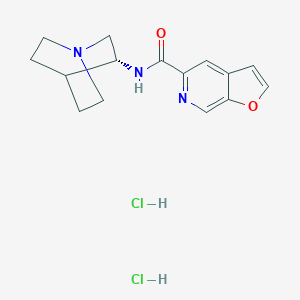

Synthesis of 1,3,5-Triazines

Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups . These protocols involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles, a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers , can be synthesized from 2,4-Dimethylphenol-d10 .

Catalytic Synthesis

The 4,5-disubstituted 1,2,3-triazoles (4,5-DTs) could be considered a direct precursor for 2-substituted 1,2,3-triazoles, which could show much interesting biological activity . Furthermore, the 1,2,3-triazole moieties disubstituted at C-4 and C-5 just demonstrated anticancer activity as analogous to combretastatin A-4, an anti-mitotic agent .

Safety and Hazards

作用機序

Target of Action

2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.

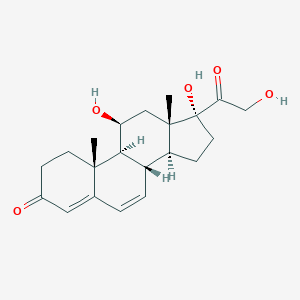

Biochemical Pathways

A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage

Pharmacokinetics

The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.

Result of Action

As a pesticide, it is likely to result in the death of pests that pose a threat to crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylphenol-d10. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.

特性

IUPAC Name |

1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFULVDNCHOFZ-WOMAJQTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenol-d10 | |

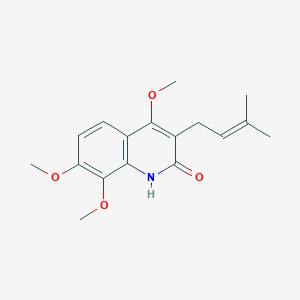

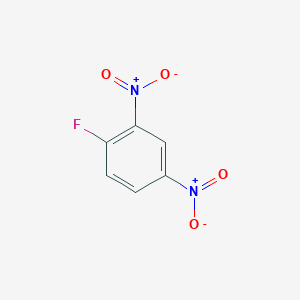

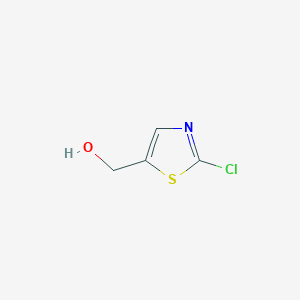

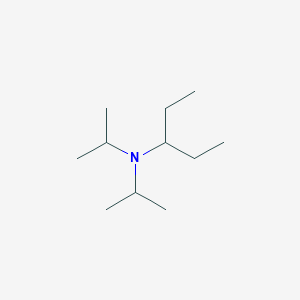

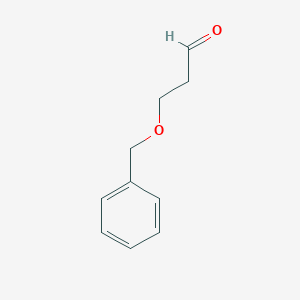

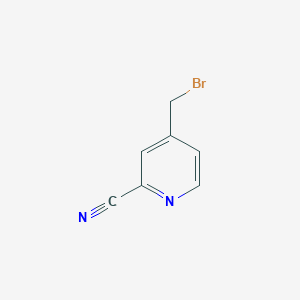

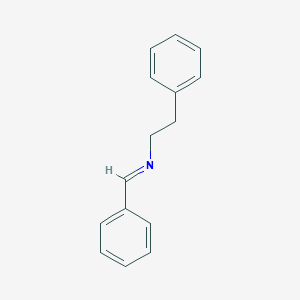

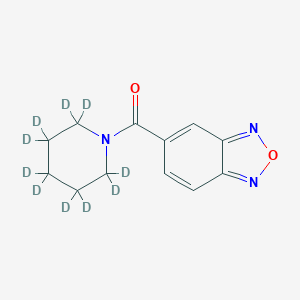

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)